1-Fluoro-4-methyl-2-(prop-2-EN-1-YL)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-4-methyl-2-(prop-2-EN-1-YL)benzene is an organic compound with the molecular formula C10H11F It is a derivative of benzene, where a fluorine atom and a prop-2-en-1-yl group are substituted at the 1 and 2 positions, respectively, and a methyl group is substituted at the 4 position
Vorbereitungsmethoden
The synthesis of 1-Fluoro-4-methyl-2-(prop-2-EN-1-YL)benzene typically involves electrophilic aromatic substitution reactions. One common method is the fluorination of 4-methyl-2-(prop-2-EN-1-YL)benzene using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-Fluoro-4-methyl-2-(prop-2-EN-1-YL)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkane.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-4-methyl-2-(prop-2-EN-1-YL)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-Fluoro-4-methyl-2-(prop-2-EN-1-YL)benzene exerts its effects involves interactions with various molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The prop-2-en-1-yl group provides a site for further chemical modifications, allowing the compound to participate in a wide range of chemical reactions .
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-4-methyl-2-(prop-2-EN-1-YL)benzene can be compared with other similar compounds such as:
1-Fluoro-4-methylbenzene: Lacks the prop-2-en-1-yl group, resulting in different reactivity and applications.
1-Fluoro-2-methylbenzene: The position of the methyl group affects the compound’s chemical properties and reactivity.
1-Fluoro-4-(prop-2-yn-1-yloxy)benzene:
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C10H11F |
---|---|
Molekulargewicht |
150.19 g/mol |
IUPAC-Name |
1-fluoro-4-methyl-2-prop-2-enylbenzene |
InChI |
InChI=1S/C10H11F/c1-3-4-9-7-8(2)5-6-10(9)11/h3,5-7H,1,4H2,2H3 |
InChI-Schlüssel |
LRYSEDVEXJQPLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)F)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.